Cas no 2108829-86-1 (KU0058948hydrochloride)

KU0058948hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Axon Medchem | 2001-2 x 50 mg |
KU-0058948 hydrochloride |
2108829-86-1 | 99% | 2 x 50 mg |
€760.00 | 2023-07-10 | |
Biosynth | IJD82986-100 mg |
Bentamapimod |
2108829-86-1 | 100MG |
$718.00 | 2023-01-04 | ||
Axon Medchem | 2001-2x50mg |
KU-0058948 hydrochloride |
2108829-86-1 | 99% | 2x50mg |
€760.00 | 2025-03-06 | |
Axon Medchem | 2001-10 mg |
KU-0058948 hydrochloride |
2108829-86-1 | 99% | 10mg |
€135.00 | 2023-07-10 | |
Biosynth | IJD82986-5 mg |
Bentamapimod |
2108829-86-1 | 5mg |
$93.50 | 2023-01-04 | ||
Biosynth | IJD82986-10 mg |
Bentamapimod |
2108829-86-1 | 10mg |
$149.60 | 2023-01-04 | ||
Biosynth | IJD82986-50 mg |
Bentamapimod |
2108829-86-1 | 50mg |
$449.00 | 2023-01-04 | ||
Biosynth | IJD82986-25 mg |
Bentamapimod |
2108829-86-1 | 25mg |
$280.50 | 2023-01-04 | ||
Axon Medchem | 2001-10mg |
KU-0058948 hydrochloride |
2108829-86-1 | 99% | 10mg |
€135.00 | 2025-03-06 | |
A2B Chem LLC | AY12548-50mg |
KU0058948hydrochloride |
2108829-86-1 | 99% | 50mg |
$694.00 | 2024-01-01 |
KU0058948hydrochloride 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
KU0058948hydrochlorideに関する追加情報
Recent Advances in KU-0058948 Hydrochloride (2108829-86-1): A Promising Therapeutic Agent in Chemical Biology and Medicine
KU-0058948 hydrochloride (CAS: 2108829-86-1) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This small molecule inhibitor has demonstrated potential in targeting specific pathways involved in cancer and other diseases. Recent studies have focused on its mechanism of action, pharmacokinetics, and therapeutic efficacy, positioning it as a promising candidate for further clinical development.
One of the key areas of research has been the compound's role as a potent inhibitor of DNA repair enzymes, particularly those involved in the homologous recombination (HR) pathway. Studies have shown that KU-0058948 hydrochloride effectively sensitizes cancer cells to DNA-damaging agents, such as PARP inhibitors, by disrupting the HR repair mechanism. This synergistic effect has been observed in various cancer cell lines, including breast and ovarian cancer models, highlighting its potential as a combination therapy agent.
In addition to its role in cancer therapy, recent investigations have explored the pharmacokinetic properties of KU-0058948 hydrochloride. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been employed to characterize its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into the compound's bioavailability and stability, which are critical for its development as a therapeutic agent.
Furthermore, preclinical studies have evaluated the safety and tolerability of KU-0058948 hydrochloride in animal models. Results indicate that the compound exhibits a favorable toxicity profile at therapeutic doses, with minimal off-target effects. These findings support its progression into early-phase clinical trials, where its efficacy and safety can be further assessed in human subjects.
The synthesis and optimization of KU-0058948 hydrochloride have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, ensuring the compound's suitability for large-scale production. Structural modifications have been explored to enhance its potency and selectivity, with several derivatives showing improved therapeutic indices in vitro and in vivo.
In conclusion, KU-0058948 hydrochloride (2108829-86-1) represents a significant advancement in the field of chemical biology and medicine. Its unique mechanism of action, combined with favorable pharmacokinetic and safety profiles, positions it as a promising candidate for further development. Ongoing and future research will be critical in translating these preclinical findings into clinical applications, ultimately benefiting patients with unmet medical needs.
2108829-86-1 (KU0058948hydrochloride) 関連製品
- 2116-84-9(1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)
- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)
- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 832-72-4(Pentafluorophenylacetyl Chloride)
- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)
- 2168502-75-6(1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride)
- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)
- 2757911-90-1(2-(Propan-2-yloxy)ethyl 3-(acetamidomethyl)-5-methylhexanoate)




